molecular formula C5H12O3 B042939 1,3,5-Pentanetriol CAS No. 4328-94-3

1,3,5-Pentanetriol

Cat. No. B042939
CAS RN: 4328-94-3
M. Wt: 120.15 g/mol
InChI Key: LMMTVYUCEFJZLC-UHFFFAOYSA-N
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Description

1,3,5-Pentanetriol is a triol that is pentane with the three hydroxy groups located at positions 1,3 and 5 . It has a molecular formula of C5H12O3, an average mass of 120.147 Da, and a monoisotopic mass of 120.078644 Da .


Molecular Structure Analysis

The 1,3,5-Pentanetriol molecule contains a total of 19 bonds. There are 7 non-H bonds, 4 rotatable bonds, 3 hydroxyl groups, 2 primary alcohols, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

1,3,5-Pentanetriol has a density of 1.2±0.1 g/cm3, a boiling point of 320.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C. The enthalpy of vaporization is 65.1±6.0 kJ/mol, and the flash point is 166.0±16.9 °C .

Scientific Research Applications

  • Pharmaceutical Research: 3-Methyl-1,3,5-pentanetriol shows potential in pharmaceutical research, thanks to improved ozonolysis procedures and enzymatic hydrolysis of dioctanoate (Santaniello et al., 1988).

  • Polymer Chemistry: 1,3,5-pentanetriol serves as a model compound to study the effects of tacticity on poly(vinyl alcohol) molecules (Imashiro & Obara, 1995).

  • Electrochemistry: 1,3,5-Pentanetricarbonitrile (PTN) derivatives enhance the performance of LiCoO2 cathodes in high voltage conditions, increasing energy density by 30% (Duan et al., 2018).

  • Chemical Production: 1,5-Pentanediol is utilized in producing polyurethane, polyester, plastifiers, inks, paints, and spices (Hen Jun-hai, 2007).

  • Immunology: 1,3,5-pentanetriol is optimal for stimulating TLR9-mediated immune responses (Putta et al., 2010).

  • Fuel Technology: Diesel-1-pentanol blends impact exhaust gas temperature, fuel consumption, and emissions (Yilmaz & Atmanli, 2017).

  • Synthetic Chemistry: Lipase-catalyzed desymmetrization of 1,3,5-Pentanetriol derivatives produces enantiomerically pure compounds like 5-azidopentane-1,3-diol (Köhler & Wünsch, 2006).

  • Polymer Science: 1,3,5-pentanetritiol is a model for poly(vinyl mercaptan) and its stereoisomers (Overberger & Scheinfeld, 1971).

  • Organic Synthesis: The synthesis of 1,3,5-triaryl-1,5-pentanediones via a one-pot method using morpholine offers benefits in terms of yield, conditions, and cost (Lu et al., 2006).

  • Antibiotic Research: 1,3,5-Pentanetriol is a cleavage product of the antibiotic erythromycin, with a "xylo" configuration (Batrakov & Bergel'son, 1964).

  • Magnetic Materials: 1,3,5-pentanetriol anion's involvement in manganese carboxylate chemistry led to the discovery of a Mn(II/III)12 cluster with a unique Reuleaux triangle structure (Zartilas et al., 2013).

  • Thermochemistry: Studies on the dehydration of 1,2,5-pentanetriol in hot acidic water have provided insights into proton-assisted SN2 processes (Chang et al., 2019).

Safety And Hazards

When handling 1,3,5-Pentanetriol, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

pentane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c6-3-1-5(8)2-4-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMTVYUCEFJZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Pentanetriol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Pentanetriol
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1,3,5-Pentanetriol
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1,3,5-Pentanetriol
Reactant of Route 4
1,3,5-Pentanetriol
Reactant of Route 5
1,3,5-Pentanetriol
Reactant of Route 6
1,3,5-Pentanetriol

Citations

For This Compound
133
Citations
A Soriente, G Laudisio, M Giordano, G Sodano - Tetrahedron: Asymmetry, 1995 - Elsevier
H0 _oH oH Page 1 Pergamon 0957-4166(95)00089-5 Tetrahedron: Asymmetry Vol, 6, No. 4, pp. 859-862, 1995 Copyright © 1995 Elsevier Science Ltd Printed in Great Britain. All rights …
Number of citations: 13 www.sciencedirect.com
R Chênevert, G Courchesne - Tetrahedron: Asymmetry, 1995 - Elsevier
Aplyronine AOO~'~OMe HO~,OH OH - NMe 2 OM eo ~ N ~ ' c HO Page 1 ~ ) Pergamon Tetrahedron: Asymmetry Vol. 6, No. 9, pp. 2093-2096, 1995 Copyright © 1995 Elsevier Science …
Number of citations: 16 www.sciencedirect.com
E Santaniello, R Casati, L Ceriani, P Ferraboschi… - Chemistry and physics …, 1988 - Elsevier
3-Methyl-1,3,5-pentanetriol has been prepared by an improved ozonolysis procedure and some of its diesters have been synthesized. Monooctanoate of the above triol was prepared …
Number of citations: 1 www.sciencedirect.com
CD Foote, F Wold - Biochemistry, 1963 - ACS Publications
DL-Mevalonic acid 5-phosphate has been prepared by reduction of mevalonic lactone to 3-methly 1-1, 3, 5-pentanetriol and phosphorylationof this compoundto 3-methy 1-1, 3, 5-…
Number of citations: 19 pubs.acs.org
F Imashiro, S Obara - Macromolecules, 1995 - ACS Publications
Large differences in the experimental 13C NMR chemical shifts for three resonance peaks assigned to the methine carbons in solid poly (vinyl alcohol)(PVA) are attributed not to …
Number of citations: 15 pubs.acs.org
MR Putta, D Yu, L Bhagat, D Wang… - Journal of medicinal …, 2010 - ACS Publications
Oligodeoxynucleotides containing unmethylated CpG motifs act as ligands of Toll-like receptor 9 (TLR9). We previously reported a novel class of TLR9 agonists, referred to as immune-…
Number of citations: 10 pubs.acs.org
T Harada, I Wada, J Uchimura, A Inoue, S Tanaka… - Tetrahedron letters, 1991 - Elsevier
Acetalization of prochiral 1,3,5-pentanetriol derivatives (5) with l0menthone proceeded enantio-selectively (3.0–4.6:1) to give chiral spiroacetals (6) which can be utilized as versatile …
Number of citations: 20 www.sciencedirect.com
VZ Sharf, VI Kheifets, LK Freidlin - Bulletin of the Academy of Sciences of …, 1974 - Springer
Conclusions 1. The primary product of condensation of 3-methyl-3-buten-1-ol with formaldehyde is 3-methyl-1,3,5-pentanetriol, while 4-methyl-4-hydroxyethyl-1,3-dioxane is formed as …
Number of citations: 5 link.springer.com
SG Batrakov, LD Bergel'son - Bulletin of the Academy of Sciences of the …, 1964 - Springer
meso-2,4-Dimethyl-1,3,5-pentanetriol formed by the cleavage of the macrolidic antibiotic erythromycin has a “xylo” configuration. 2. The asymmetric center at C 3 in the erythromycin …
Number of citations: 3 link.springer.com
Y Yokoyama, Y Terada, H Kawashima - NOTES - jlc.jst.go.jp
The treatment of (2£, 45)-and (2Z, 45)-1-benzyloxy-5-ethenyloxy-2, 4-dimethyl-2-pentene with borane both with and without a catalytic amount of Кп (РЬзР) зС1 gave 2, 3-ann-3, 4-an «-(…
Number of citations: 0 jlc.jst.go.jp

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